molecular formula C13H18N2 B1441206 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole CAS No. 815632-23-6

2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole

Cat. No. B1441206
M. Wt: 202.3 g/mol
InChI Key: ALGAEHWMNZFLNJ-UHFFFAOYSA-N
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Description

“2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole” is a chemical compound that has garnered interest among scientists for its diverse range of applications. It’s a solid substance with the empirical formula C13H19ClN2 .


Molecular Structure Analysis

The SMILES string of the compound is CC1=CC=C (C=C1)N2C [C@]3 ( [H])CNC [C@]3 ( [H])C2.Cl . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 238.76 .

Scientific Research Applications

  • Luminescent Polymers : Zhang and Tieke (2008) synthesized highly luminescent polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, which exhibit strong fluorescence and high quantum yield. These properties make them suitable for use in optoelectronic applications (Zhang & Tieke, 2008).

  • Synthesis Optimization : Tasior et al. (2020) optimized the synthesis of multifunctional pyrrolo[3,2-b]pyrroles, expanding their scope and enabling the synthesis in amounts over 10g per run. This advance is significant for practical applications in photophysical properties regulation (Tasior et al., 2020).

  • Antimicrobial Activity : Abdel-Mohsen (2005) studied the antimicrobial activity of various compounds synthesized from 2-amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile, indicating potential applications in medicine (Abdel-Mohsen, 2005).

  • Anion Receptors : Anzenbacher et al. (2000) developed fluorinated calix[4]pyrrole and dipyrrolylquinoxaline as neutral anion receptors with enhanced affinities, useful in sensor technologies (Anzenbacher et al., 2000).

  • Conjugated Polymers for Electronics : Beyerlein and Tieke (2000) described a series of π-conjugated polymers containing pyrrolo[3,4-c]pyrrole units with promising properties for electronic applications (Beyerlein & Tieke, 2000).

  • Electrochemical Studies : Oyama et al. (1987) conducted electrochemical studies on fused-pyrrole systems, which could have implications for material science and electrochemical applications (Oyama et al., 1987).

  • Biological Activity : Wójcicka and Redzicka (2021) provided an overview of the biological activity of pyrrolo[3,4-c]pyridine derivatives, highlighting their potential in treating diseases of the nervous and immune systems (Wójcicka & Redzicka, 2021).

properties

IUPAC Name

5-(4-methylphenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-10-2-4-13(5-3-10)15-8-11-6-14-7-12(11)9-15/h2-5,11-12,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGAEHWMNZFLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC3CNCC3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676558
Record name 2-(4-Methylphenyl)octahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole

CAS RN

815632-23-6
Record name 2-(4-Methylphenyl)octahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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